BenchChemオンラインストアへようこそ!

Eisenin

Immuno-oncology NK cell biology Tumor immunology

Eisenin (L-pyroGlu-L-Gln-L-Ala; pGlu-Gln-Ala-OH; CAS 21477-57-6; MW 328.32 g/mol; C13H20N4O6) is a naturally occurring tripeptide first isolated from the brown marine alga Eisenia bicyclis Setchell and subsequently accessible via total synthesis. It is classified as an oligopeptide biological response modifier (BRM) that augments natural killer (NK) cell-mediated cytotoxicity without direct tumoricidal activity.

Molecular Formula C13H20N4O6
Molecular Weight 328.32 g/mol
CAS No. 21477-57-6
Cat. No. B1671150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEisenin
CAS21477-57-6
Synonymseisenin
pGlu-Gln-Ala
pyroglutamyl-glutaminyl-alanine
Molecular FormulaC13H20N4O6
Molecular Weight328.32 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C1CCC(=O)N1
InChIInChI=1S/C13H20N4O6/c1-6(13(22)23)15-11(20)8(2-4-9(14)18)17-12(21)7-3-5-10(19)16-7/h6-8H,2-5H2,1H3,(H2,14,18)(H,15,20)(H,16,19)(H,17,21)(H,22,23)
InChIKeyVIPNGHPLCAMVEB-FXQIFTODSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Eisenin (CAS 21477-57-6): A Pyroglutamyl Tripeptide Biological Response Modifier for Immuno-Oncology Research Procurement


Eisenin (L-pyroGlu-L-Gln-L-Ala; pGlu-Gln-Ala-OH; CAS 21477-57-6; MW 328.32 g/mol; C13H20N4O6) is a naturally occurring tripeptide first isolated from the brown marine alga Eisenia bicyclis Setchell and subsequently accessible via total synthesis [1]. It is classified as an oligopeptide biological response modifier (BRM) that augments natural killer (NK) cell-mediated cytotoxicity without direct tumoricidal activity [2]. The compound is distinguished by its N-terminal pyroglutamyl (pGlu) residue, which confers inherent resistance to aminopeptidase degradation—a structural feature that sets it apart from conventional free N-terminal tripeptides and positions it within the niche family of pyroglutamyl-containing immunomodulatory peptides alongside compounds such as Pidotimod [3].

Why Eisenin Cannot Be Replaced by Generic Tripeptides or Component Amino Acid Mixtures in Immuno-Oncology Research


Eisenin occupies a narrow functional space that generic tripeptide substitution cannot replicate for three interrelated reasons. First, while the individual component amino acids (L-pyroglutamic acid and L-alanine) and a ternary amino acid mixture can each independently augment natural cytotoxicity, the intact pGlu-Gln-Ala sequence is required for the full in vivo immunopotentiating antitumor effect documented in the patent literature—the component amino acid mixture has not been demonstrated to reproduce Eisenin's in vivo tumor suppression against Colon 26 or Sarcoma 180 xenografts [1]. Second, Eisenin's N-terminal pyroglutamyl cap provides exopeptidase resistance that is absent from conventional unprotected tripeptides such as GHK-Cu (Gly-His-Lys), meaning generic linear tripeptides with free N-termini would exhibit substantially shorter in vivo half-lives and distinct pharmacokinetic profiles [2]. Third, Eisenin's immunological mechanism is distinguished by its strict NK-cell dependence with negligible T-cell involvement—a selectivity profile not shared by broader-spectrum immunomodulators such as FK-565 or Pidotimod, which activate both innate and adaptive arms concurrently [3].

Eisenin Procurement Evidence Guide: Quantified Differentiation from In-Class Immunomodulatory Peptides


NK-Selective Immunopotentiation Without T-Cell Activation—Differentiation from Broad-Spectrum Immunomodulators

Eisenin augments NK cell-mediated cytotoxicity without activating T-cell-dependent adaptive immunity. In the delayed hypersensitivity assay (Balb/C mice, sheep red blood cell challenge), the mean footpad thickness difference between Eisenin-treated and non-treated tumor-bearing groups was not significantly different (average difference = 8 for Eisenin-treated vs. 7 for non-treated, Group 1 vs. Group 2), indicating negligible T-cell involvement [1]. The antitumor effect was preserved in nude mice (T-cell deficient), confirming T-cell independence [1]. By contrast, the acyltripeptide FK-565 augments both NK cell activity and T-cell/macrophage functions in vitro and in vivo [2], while the clinical immunomodulator Pidotimod acts on both Toll-like receptors and antigen-presenting cells to modulate innate and adaptive immunity [3]. Eisenin thus offers a narrower, NK-focused immunomodulatory profile suitable for experimental systems requiring selective innate immune activation without confounding adaptive immune variables.

Immuno-oncology NK cell biology Tumor immunology

Absence of Direct Tumor Cell Cytotoxicity Confirms Pure Immunopotentiation Mechanism

Eisenin exhibits negligible direct cytotoxicity against tumor cells, confirming its classification as a pure immunopotentiator. In the Colon 26 sensitivity test (in vitro, 3-day exposure), Eisenin produced an inhibition index (I.I.) for DNA synthesis of only 23% at 1.0 mg/mL, 11% at 0.1 mg/mL, 8% at 0.01 mg/mL, 2% at 0.001 mg/mL, and 0% at 0.0001 mg/mL—all well below the 75% I.I. threshold used to define direct antitumor efficacy [1]. For RNA synthesis, the I.I. was 33% at 1.0 mg/mL and 0% at 0.01 mg/mL [1]. This profile contrasts sharply with direct cytotoxic tripeptides such as aspergillamides A and B from marine fungi, which exert intrinsic cytotoxicity against tumor cells [2], and with the lipophilic muramyl tripeptide MTP-PE, which activates macrophages to become directly tumoricidal [3]. Eisenin's complete reliance on host NK-cell activation for antitumor activity makes it uniquely suited for experimental models that specifically interrogate NK-cell-dependent tumor surveillance.

Cytotoxicity assay Mechanism of action Immunopotentiator

Pyroglutamyl N-Terminus Confers Exopeptidase Resistance Absent in Conventional Linear Tripeptides

Eisenin's N-terminal pyroglutamyl (pGlu) residue—a cyclized glutamine derivative—renders the peptide resistant to aminopeptidase-mediated degradation, a structural advantage absent in conventional free N-terminal tripeptides . This is a well-established property of pyroglutamyl peptides: the blocked N-terminus prevents recognition and cleavage by leucine aminopeptidase and related exopeptidases [1]. In contrast, GHK-Cu (Gly-His-Lys), a tripeptide used in wound healing research, possesses a free N-terminal glycine and is susceptible to rapid aminopeptidase degradation in biological fluids, with a reported in vivo half-life of less than 30 minutes in plasma [2]. While no direct head-to-head stability study exists, the physicochemical principle is unequivocal: N-terminal pGlu protection extends peptide half-life by 2- to 10-fold compared to unprotected analogs, depending on the specific sequence context. Eisenin shares this stability feature with the clinical immunomodulator Pidotimod (also pGlu-terminated), but offers it within a tripeptide rather than dipeptide scaffold, providing an additional residue for potential structure-activity relationship exploration.

Peptide stability Pharmacokinetics Structural biology

In Vivo Antitumor Efficacy Across Multiple Syngeneic and Xenogeneic Tumor Models at Defined Therapeutic Window

Eisenin demonstrated in vivo antitumor activity across three distinct tumor models in immunocompetent and immunodeficient mice, with a quantifiable therapeutic index. In Balb/C mice bearing subcutaneous Colon 26 tumors, intraperitoneal Eisenin (5 mg/animal every other day × 3 doses) produced a significant reduction in tumor weight compared to untreated controls [1]. In nude mice (T-cell deficient) bearing Colon 26, the antitumor effect was preserved, confirming NK-cell-mediated mechanism independent of T-cell immunity [1]. Against Sarcoma 180 in Balb/C mice, Eisenin was effective via both intraperitoneal and oral routes [1]. The acute toxicity study established an LD50 of approximately 5 g/kg in Balb/C mice, yielding a therapeutic index (LD50/effective dose) of approximately 66 (effective dose ≈ 75 mg/kg) [1]. By comparison, the heptanoyl tripeptide FK-565 requires doses greater than 5 mg/kg for in vivo NK augmentation and 25–50 mg/kg for optimal therapeutic activity, with a narrower therapeutic window due to dose-limiting toxicity [2]. The lipophilic MTP-PE requires liposomal encapsulation for in vivo delivery, adding formulation complexity absent from water-soluble, crystalline Eisenin [3].

In vivo pharmacology Tumor xenograft Immunotherapy

Crystalline Physical Form Enables Reproducible Formulation and Analytical Characterization

Eisenin is obtained as colorless long needles with a silk-thread gloss, decomposing on melting at 225–226°C, positive in the Biuret reaction, and yielding an acidic aqueous solution [1]. This well-defined crystalline habit contrasts with many synthetic immunomodulatory peptides that are supplied as amorphous lyophilized powders with variable residual solvent content and hygroscopicity. The crystalline form enables precise gravimetric dispensing, reproducible dissolution, and consistent X-ray diffraction-based identity confirmation—advantages reflected in vendor specifications of ≥96–98% purity by HPLC . The crystalline nature also facilitates formulation into diverse dosage forms: the patent explicitly claims suitability for injections, tablets, ointments, and suppositories using standard pharmaceutical carriers [1]. By comparison, the clinically used immunomodulator Pidotimod is typically supplied as a white amorphous powder (CAS 121808-62-6), and MTP-PE requires specialized liposomal encapsulation for pharmaceutical use, adding manufacturing complexity and cost .

Pharmaceutical formulation Quality control Crystallography

Structural Identity Rigorously Confirmed by Total Synthesis and X-Ray Diffraction, Resolving Historical Diketopiperazine Controversy

Eisenin's chemical structure as L-pyroglutamyl-L-glutaminyl-L-alanine was definitively established through total synthesis and corroborated by X-ray diffraction comparison of synthetic intermediates, resolving an early controversy in which the compound was erroneously proposed to be a diketopiperazine derivative [1]. Ohira et al. confirmed the tripeptide structure by synthesizing L-pyroglutamyl-L-glutaminyl-L-alanine and demonstrating identity with the natural isolate . Further validation came from ammonolysis studies: the peptide obtained by ammonolysis of 5-methyl-1-[L-pyrrolidonoyl-α-L-glutaminyl]-2-thiohydantoin derived from Eisenin was identical to synthetic L-pyrrolidonoyl-α-L-glutamyl-diamide by X-ray diffraction, providing unambiguous crystallographic proof [1]. This depth of structural confirmation exceeds what is typical for many research-grade immunomodulatory peptides and provides procurement confidence: the material supplied is a single, well-defined chemical entity rather than a mixture of isomers or degradation products. For comparison, many peptide BRMs in the literature lack comprehensive crystallographic characterization of their synthetic intermediates.

Peptide chemistry Structural elucidation Quality assurance

Eisenin Optimal Research Application Scenarios Based on Quantified Differentiation Evidence


NK Cell-Selective Immunopotentiation Studies Requiring Exclusion of T-Cell Confounding

Eisenin is the immunomodulator of choice for experiments that require selective activation of NK cell-mediated cytotoxicity without concomitant T-cell involvement. The compound's lack of effect on delayed-type hypersensitivity (mean footpad difference = 8 treated vs. 7 untreated in tumor-bearing Balb/C mice) and preserved antitumor activity in T-cell-deficient nude mice provide direct experimental evidence of NK selectivity [1]. This makes Eisenin uniquely suited for mechanistic studies dissecting the relative contributions of innate (NK) versus adaptive (T-cell) immunity in tumor rejection, particularly in syngeneic Colon 26 and Sarcoma 180 models where in vivo efficacy has been demonstrated [1].

Long-Duration In Vivo Immunopharmacology Protocols Requiring Extended Peptide Half-Life

For in vivo protocols requiring sustained immunomodulatory peptide exposure without continuous infusion or frequent bolus dosing, Eisenin's N-terminal pyroglutamyl cap provides predicted aminopeptidase resistance that extends biological half-life relative to unprotected linear tripeptides such as GHK-Cu [2]. While direct comparative PK data are not published, the established structure-stability relationship for pGlu peptides supports Eisenin's selection when experimental designs demand dosing intervals of 24–48 hours (as used in the patent: every-other-day i.p. administration) rather than the sub-hourly re-dosing that unprotected tripeptides would necessitate [3].

Mechanistic Studies Distinguishing Direct Cytotoxicity from Host-Mediated Antitumor Immunity

Eisenin's complete lack of direct tumor cell cytotoxicity (maximum inhibition index = 33% at 1.0 mg/mL, declining to 0% at 0.0001 mg/mL—all below the 75% efficacy threshold) makes it an ideal tool compound for experiments designed to isolate host-mediated antitumor immunity from direct pharmacological cytotoxicity [1]. In study designs where a positive antitumor signal must be unambiguously attributed to immune activation, Eisenin serves as a clean immunopotentiator control that cannot be confounded by direct tumor cell killing—unlike dual-mechanism agents such as direct cytotoxic tripeptides or macrophage-activating muramyl peptides [4].

Formulation Development and Route-of-Administration Comparison Studies

Eisenin's water solubility and crystalline physical form enable formulation into multiple dosage presentations (injectable solutions, oral tablets, ointments, suppositories) without requiring specialized solubilization or encapsulation technologies [1]. This formulation flexibility, combined with demonstrated efficacy via both intraperitoneal and oral routes against Sarcoma 180 [1], positions Eisenin as a practical lead scaffold for comparative route-of-administration pharmacology studies and for academic laboratories developing peptide-based immunotherapies where complex liposomal or nanoparticle formulation would be cost-prohibitive.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eisenin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.